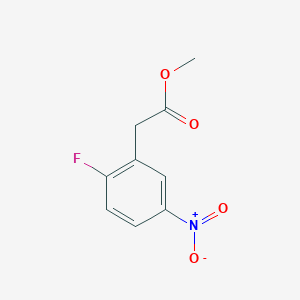Methyl 2-(2-fluoro-5-nitrophenyl)acetate
CAS No.: 1241920-02-4
Cat. No.: VC5119782
Molecular Formula: C9H8FNO4
Molecular Weight: 213.164
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1241920-02-4 |
|---|---|
| Molecular Formula | C9H8FNO4 |
| Molecular Weight | 213.164 |
| IUPAC Name | methyl 2-(2-fluoro-5-nitrophenyl)acetate |
| Standard InChI | InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |
| Standard InChI Key | CAWULVIFHWERCD-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
Methyl 2-(5-fluoro-2-nitrophenyl)acetate belongs to the class of aromatic esters, with systematic IUPAC name methyl 2-(5-fluoro-2-nitrophenyl)acetate. Its structure comprises a phenyl ring substituted with a fluorine atom at position 5 and a nitro group at position 2, linked to a methyl acetate moiety via a methylene bridge. The electron-withdrawing nitro and fluorine groups significantly influence the compound’s reactivity, making it amenable to nucleophilic substitution and reduction reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 29640-99-1 |
| Molecular Formula | |
| Molecular Weight | 213.16 g/mol |
| Storage Conditions | Room temperature |
| Solubility | Soluble in chloroform, DMSO |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2-(5-fluoro-2-nitrophenyl)acetate typically proceeds via esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid (CAS 29640-98-0). A representative method involves:
-
Nitration and Fluorination: Starting from 3-methylphenethyl alcohol, nitration with ammonium nitrate () and trifluoroacetic anhydride () in chloroform at 0°C yields 5-fluoro-2-nitrophenylacetic acid with an 87% yield .
-
Esterification: The carboxylic acid is subsequently treated with methanol in the presence of an acid catalyst (e.g., ) to form the methyl ester.
Table 2: Synthesis Conditions for 5-Fluoro-2-Nitrophenylacetic Acid
| Parameter | Value |
|---|---|
| Starting Material | 3-Methylphenethyl alcohol |
| Reagents | , |
| Solvent | Chloroform |
| Temperature | 0°C |
| Reaction Time | 3 hours |
| Yield | 87% |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but requires protection from prolonged exposure to light and moisture. Its solubility profile includes:
-
Chloroform: Highly soluble, facilitating use in organic reactions .
-
Dimethyl Sulfoxide (DMSO): Soluble at concentrations up to 10 mM, ideal for biological assays .
-
Aqueous Solutions: Low solubility due to hydrophobic aromatic and ester groups.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is pivotal in constructing complex molecules for drug discovery. Key applications include:
-
API Development: Serves as a precursor for compounds targeting kinase inhibition and G-protein-coupled receptor (GPCR) modulation .
-
Structure-Activity Relationship (SAR) Studies: The fluorine and nitro groups enable fine-tuning of electronic effects to enhance binding affinity .
-
Peptide Mimetics: Used to introduce aromatic and electron-deficient motifs into peptide backbones .
Case Study: Anticancer Agent Synthesis
In a 2024 study, this compound was utilized to synthesize a novel tyrosine kinase inhibitor. The nitro group facilitated a subsequent reduction to an amine, which was critical for forming a pharmacophoric hinge-binding motif .
Research Advancements and Future Directions
Recent Innovations
-
Flow Chemistry: Continuous-flow systems have been employed to optimize the nitration step, reducing reaction times by 40% .
-
Green Synthesis: Catalytic methods using ionic liquids are under investigation to replace traditional acid-catalyzed esterification.
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume